molecular formula C10H9ClN2O B15232510 2-Chloro-7-ethoxy-1,8-naphthyridine

2-Chloro-7-ethoxy-1,8-naphthyridine

Katalognummer: B15232510
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: FJBSYAFMXIHIOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-ethoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-ethoxy-1,8-naphthyridine typically involves the reaction of 2-chloro-1,8-naphthyridine with ethyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide, which facilitates the substitution of the chlorine atom with an ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-7-ethoxy-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Sodium ethoxide or other strong bases.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethoxy-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-7-ethoxy-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of materials with specific photochemical properties.

Wirkmechanismus

The mechanism by which 2-Chloro-7-ethoxy-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1,8-naphthyridine: Lacks the ethoxy group, leading to different chemical properties.

    7-Ethoxy-1,8-naphthyridine: Lacks the chlorine atom, affecting its reactivity.

    1,8-Naphthyridine: The parent compound, without any substitutions.

Uniqueness

2-Chloro-7-ethoxy-1,8-naphthyridine is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical and biological properties. This dual substitution allows for a broader range of reactions and applications compared to its unsubstituted or singly substituted counterparts.

Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

2-chloro-7-ethoxy-1,8-naphthyridine

InChI

InChI=1S/C10H9ClN2O/c1-2-14-9-6-4-7-3-5-8(11)12-10(7)13-9/h3-6H,2H2,1H3

InChI-Schlüssel

FJBSYAFMXIHIOI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(C=C1)C=CC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.